molecular formula C8H5F3N2O B12297787 4-(Trifluoromethyl)-1,4-dihydrobenzimidazol-2-one

4-(Trifluoromethyl)-1,4-dihydrobenzimidazol-2-one

Cat. No.: B12297787
M. Wt: 202.13 g/mol
InChI Key: LTDQAGDQDSBVBX-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-1,4-dihydrobenzimidazol-2-one is a compound that features a trifluoromethyl group attached to a benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)-1,4-dihydrobenzimidazol-2-one typically involves the introduction of the trifluoromethyl group into the benzimidazole structure. One common method is the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives under mild conditions. This reaction is carried out using copper(II) triflate (Cu(OTf)2) as the catalyst, along with a base such as DBU in acetonitrile at 35°C .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)-1,4-dihydrobenzimidazol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-(Trifluoromethyl)-1,4-dihydrobenzimidazol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)-1,4-dihydrobenzimidazol-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s electronic properties, enhancing its ability to interact with biological targets. This can lead to various effects, such as enzyme inhibition or activation, receptor binding, and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenol
  • 4-(Trifluoromethyl)aniline
  • 4-(Trifluoromethyl)styrene

Uniqueness

4-(Trifluoromethyl)-1,4-dihydrobenzimidazol-2-one is unique due to its benzimidazole core combined with the trifluoromethyl group. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C8H5F3N2O

Molecular Weight

202.13 g/mol

IUPAC Name

4-(trifluoromethyl)-1,4-dihydrobenzimidazol-2-one

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)4-2-1-3-5-6(4)13-7(14)12-5/h1-4H,(H,12,14)

InChI Key

LTDQAGDQDSBVBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(C2=NC(=O)NC2=C1)C(F)(F)F

Origin of Product

United States

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